molecular formula C7H5F5N2 B13979072 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine

Cat. No.: B13979072
M. Wt: 212.12 g/mol
InChI Key: UXDMEMCEGWSXHO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Chemical Reactions Analysis

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine can be compared with other pyridine derivatives such as 2-(Difluoromethyl)pyridin-4-amine and 6-(Trifluoromethyl)pyridin-4-amine. While these compounds share similar structural features, the presence of both difluoromethyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C7H5F5N2

Molecular Weight

212.12 g/mol

IUPAC Name

2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C7H5F5N2/c8-6(9)4-1-3(13)2-5(14-4)7(10,11)12/h1-2,6H,(H2,13,14)

InChI Key

UXDMEMCEGWSXHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)F)C(F)(F)F)N

Origin of Product

United States

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